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Compound of Interest

Compound Name: Cytidine 5'-triphosphate disodium

Cat. No.: B12349165 Get Quote

Focus: High-Yield In Vitro Transcription (IVT) & Isothermal Amplification

Introduction & Scope
Cytidine 5'-triphosphate (CTP) disodium salt is a critical raw material for RNA synthesis.[1]

Unlike its deoxy- counterpart (dCTP) used in PCR, CTP is the physiological substrate for RNA

polymerases (T7, T3, SP6).

This guide addresses the technical requirements for using CTP disodium in transcription-based

amplification methods, specifically In Vitro Transcription (IVT) for mRNA therapeutic production

and Transcription-Mediated Amplification (TMA) for diagnostic assays.

Critical Distinction:

CTP (Ribonucleotide): Used for RNA synthesis (IVT, TMA, NASBA).

dCTP (Deoxyribonucleotide): Used for DNA replication (PCR, LAMP).

Application Note: Attempting to use CTP in a standard PCR reaction will result in failure, as

Taq polymerase is highly specific to dNTPs.

Critical Material Attributes (CMA)
Chemical Nature & Solubility
CTP is supplied as a disodium salt (
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) to enhance stability and solubility compared to the free acid form.

Molecular Weight: ~527.1 g/mol (Disodium salt).

Acidity Warning: CTP disodium powder, when dissolved in water, yields an acidic solution

(pH ~3.0–4.0).

Expert Insight:Do not add unbuffered CTP directly to a reaction. It must be neutralized

(typically to pH 7.5–8.0) using NaOH or Tris-base prior to use. Failure to neutralize will crash

the pH of the reaction buffer, inactivating the RNA polymerase.

The "Disodium" Factor vs. Tris Salts
In therapeutic mRNA manufacturing, the counter-ion matters.

Sodium (Na+): Generally inert in IVT but contributes to ionic strength. Preferred for GMP

processes to avoid the potential variability of organic cations like Tris or Lithium in

downstream purification.

Tris-Buffered: Often used in R&D for convenience.

Impact on Mg²⁺: The disodium form introduces 2 moles of Na⁺ per mole of CTP. While Na⁺

is less inhibitory than K⁺, excessive ionic strength can reduce polymerase processivity.

Mechanism of Action: The T7 Polymerase Cycle
Understanding the enzyme kinetics is vital for protocol optimization. T7 RNA Polymerase (T7

RNAP) utilizes CTP during the Elongation Phase.

Initiation: T7 RNAP binds the promoter.[2] It typically prefers GTP for the first +1 and +2

nucleotides.

Elongation: The enzyme moves along the DNA template. It recruits CTP when it encounters

a Guanine (G) on the template strand.

Reaction:

Mg²⁺ Dependence: CTP binds Mg²⁺ in a 1:1 ratio to form the active substrate complex (
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).

Visualization: The Mg²⁺ / NTP Balance
The following diagram illustrates the critical feedback loop between NTP concentration,

Magnesium availability, and reaction yield.
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Caption: The delicate balance of IVT. Mg²⁺ must exceed total NTP concentration to ensure all

CTP is complexed, but excess Mg²⁺ precipitates with pyrophosphate (PPi).

Protocol: High-Yield mRNA Synthesis (IVT)
This protocol is designed for the synthesis of long RNA transcripts (>1000 nt) using CTP

disodium.

Reagent Preparation
Stock Solution (100 mM CTP Disodium):
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Weigh CTP Disodium salt.

Dissolve in Nuclease-free water to ~80% of final volume.

Critical Step: Adjust pH to 7.5 using 5 M NaOH. (Monitor carefully; CTP is unstable at

extreme alkaline pH).

Adjust to final volume.

Measure concentration via UV absorbance at 271 nm (

at pH 7.0).

Reaction Setup (20 µL Scale)
Scale up linearly for larger volumes.
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Component Stock Conc. Final Conc. Volume (µL) Role

Nuclease-free

Water
- - to 20 µL Solvent

Reaction Buffer* 10X 1X 2.0
pH & Ionic

Strength

MgCl₂ 1 M 24 mM 0.48 Critical Cofactor

ATP, GTP, UTP 100 mM each 5 mM each 1.0 each Nucleotides

CTP Disodium 100 mM 5 mM 1.0
Target

Nucleotide

DTT 100 mM 10 mM 2.0 Reducing Agent

Spermidine 20 mM 2 mM 2.0
DNA

Condensation

DNA Template 1 µg/µL 50 ng/µL 1.0
Linearized

Plasmid

RNase Inhibitor 40 U/µL 1 U/µL 0.5 Protection

Pyrophosphatas

e (IPP)
0.1 U/µL 0.005 U/µL 1.0

Prevents Mg-PPi

ppt

T7 RNA

Polymerase
50 U/µL 2.5 U/µL 1.0 Enzyme

*Standard 10X Buffer: 400 mM HEPES-KOH (pH 7.9), 100 mM DTT, 20 mM Spermidine. Note

that MgCl2 is often added separately to allow optimization.

Step-by-Step Procedure
Thaw all reagents on ice. Vortex buffers and NTPs; pulse-spin enzymes (do not vortex

enzymes).

Assemble the reaction at Room Temperature (RT). Note: Spermidine in the buffer can

precipitate DNA at 4°C. Assembly at RT prevents this.
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Add MgCl₂ last (before enzyme) or mix it with the buffer first to prevent local high

concentrations from precipitating the NTPs.

Incubate at 37°C for 2 to 4 hours.

Optimization: For CTP-rich templates, supplement with additional CTP (1-2 mM) after 1

hour.

DNase Treatment: Add 2 U of DNase I; incubate 15 mins at 37°C to remove the template.

Purification: Use LiCl precipitation or silica-column purification.

Optimization Strategy: The Mg²⁺/NTP Ratio
The most common failure mode in using CTP disodium is an incorrect Magnesium-to-

Nucleotide ratio.

Total NTP Concentration:

.

Required Mg²⁺: You need 1 equivalent of Mg²⁺ per NTP, plus ~4-6 mM free Mg²⁺ for enzyme

catalysis.

Calculation:

.

Experimental Validation Protocol: Run a 5-point titration of MgCl₂ (e.g., 15, 20, 25, 30, 35 mM)

for a fixed 20 mM total NTP load. Analyze yield via Qubit (Fluorometry) or Bioanalyzer.

Workflow Visualization
The following diagram outlines the complete lifecycle of CTP in an mRNA production workflow.
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Caption: End-to-end workflow for CTP processing. Note the critical pH adjustment step before

mixing.

Troubleshooting & Quality Control
Purity Analysis (HPLC)
Degraded CTP contains CDP and CMP, which are potent inhibitors of T7 RNAP.

Acceptance Criteria: >99% Triphosphate form.

Method: Anion Exchange HPLC (SAX column).

Mobile Phase: Ammonium Phosphate gradient.

Common Issues
Symptom Probable Cause Solution

Low Yield Low Mg²⁺ : NTP ratio
Increase MgCl₂ to 1.2x Total

[NTP].

Precipitate in Tube Mg-Pyrophosphate buildup
Increase Inorganic

Pyrophosphatase (IPP).

Smearing on Gel RNase contamination
Use RNase-free water; clean

pipettes.

Reaction pH < 6.0 Acidic CTP Disodium
Check pH of CTP stock;

neutralize with NaOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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